molecular formula C7H9N3O4 B6317198 2-Methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester, 95% CAS No. 501368-69-0

2-Methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester, 95%

Cat. No. B6317198
CAS RN: 501368-69-0
M. Wt: 199.16 g/mol
InChI Key: WIYTZWPDCJNFRB-UHFFFAOYSA-N
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Description

2-Methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester (M2T2D) is a compound that is widely used in laboratory experiments. It is a white, crystalline solid with a melting point of 113-115°C and a boiling point of 226-228°C. It has a molecular weight of 221.23 g/mol and is soluble in water, ethanol, and methanol. M2T2D is a versatile compound that has been used in numerous scientific research applications, including as a catalyst for organic synthesis and as a reagent for the synthesis of other compounds.

Mechanism of Action

2-Methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester, 95% acts as a catalyst in organic synthesis, allowing for the efficient formation of desired products. It acts as a proton donor, forming an intermediate with the desired product, which can then be converted into the desired product by other reagents.
Biochemical and Physiological Effects
2-Methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester, 95% has no known biochemical or physiological effects. It is not known to be toxic, and it has not been reported to cause any adverse health effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used in a wide variety of applications, and it is relatively inexpensive and easy to synthesize. However, it is not as effective as some other catalysts and reagents, and its solubility in water and other solvents is limited.

Future Directions

There are several potential future directions for the use of 2-Methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester, 95% in scientific research. It could be used to synthesize new pharmaceuticals and other biologically active compounds. It could also be used to develop new catalysts and reagents for organic synthesis. Additionally, it could be used to develop new polymers, dyes, and other materials. Finally, it could be used to study the biochemical and physiological effects of other compounds and to develop new methods for organic synthesis.

Scientific Research Applications

2-Methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester, 95% has been widely used in scientific research applications. It has been used as a catalyst for organic synthesis, as a reagent for the synthesis of other compounds, and as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. It has also been used in the synthesis of polymers, dyes, and other materials.

properties

IUPAC Name

dimethyl 2-methyltriazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-10-8-4(6(11)13-2)5(9-10)7(12)14-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYTZWPDCJNFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2,3-Triazole-4,5-dicarboxylic acid dimethyl ester (Y. Tanaka et al. Tetrahedron 29, 3271 (1973)) (74.06 g; 0.40 mol), potassium carbonate (110.57 g; 0.80 mol) and methyl iodide (73.81 g; 0.52 mol) were reacted in acetonitrile (1000 ml) at 40° C. for 20 minutes and then for 20 hours at ambient temperature. The mixture was poured onto ice-water and extracted with ether to give the crude product (70.66 g) as a mixture of isomers. Separation on silica gel in ethyl acetate-hexane (2:3) yielded 36.51 g (46%) of 2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester [m.p. 86-87° C.; 1H-NMR (300 MHz, DMSO-d6), δ(ppm): 4.27(s,3H), 3.88(s,6H)] and 26.92 g (34%) of 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylic dimethylester [m.p. 63-64° C.; 1H-NMR (300 MHz, DMSO-d6), δ(ppm): 4.19(s,3H), 3.93(s,3H), 3.87(s,3H)].
Quantity
74.06 g
Type
reactant
Reaction Step One
Quantity
110.57 g
Type
reactant
Reaction Step One
Quantity
73.81 g
Type
reactant
Reaction Step One

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